3-(4-n-Pentylphenyl)-1-propene
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Research in supramolecular chemistry and nanotechnology often focuses on molecules with specific structural features for self-assembly and nanomaterial applications. Benzene-1,3,5-tricarboxamides (BTAs) are highlighted for their versatile use in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding. Similar compounds, with aromatic cores and functionalized side chains, like “3-(4-n-Pentylphenyl)-1-propene”, could be of interest in the development of new nanomaterials and supramolecular assemblies (Cantekin, de Greef, & Palmans, 2012).
Organic Electronics and Conductive Polymers
Research in organic electronics and conductive polymers has shown significant interest in poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives due to their high electrical conductivity and stability. These materials have found applications in photovoltaics, lighting, and bioelectronics. Given the interest in aromatic compounds and their derivatives for electronic applications, “this compound” might be explored for modifying electronic properties of conductive polymers or as a component in organic electronic devices (Gueye, Carella, Faure-Vincent, Demadrille, & Simonato, 2020).
Environmental Remediation
Graphene oxide-based materials have been extensively studied for their ability to sorb radionuclides from aqueous systems, leveraging their functional groups for efficient pollutant removal. This suggests a potential research direction for “this compound” in environmental remediation, particularly if the compound or its derivatives could interact with or stabilize pollutants or radionuclides in a similar manner (Yu, Wang, Tan, & Wang, 2015).
Propulsion and Energetic Materials
The development of highly energetic compositions utilizing carbon nanomaterials for energy storage and propulsion applications presents another potential research application. Functionalized carbon nanomaterials have improved combustion performances and thermal stability. Exploring the reactivity and energy release characteristics of “this compound” in combination with carbon nanomaterials could offer new insights into the design of advanced energetic materials (Yan, Gozin, Zhao, Cohen, & Pang, 2016).
Mechanism of Action
Target of Action
Similar compounds such as 4-pentylphenyl 4-methoxybenzoate are known to be used in liquid crystal displays (LCDs) and can act as host materials for luminophores .
Mode of Action
It can be inferred from related compounds that when certain molecules are dissolved in the liquid crystal host, they can be successfully aligned within a nematic liquid crystal . This alignment can lead to decreased surface losses, despite increased absorption when illuminated through the narrow edges .
Biochemical Pathways
Related compounds have been used to induce liquid crystal chiral nematic and blue phases .
Result of Action
Related compounds have been used to induce specific alignments in liquid crystals .
Action Environment
Related compounds have been used in environments such as liquid crystal displays (lcds) .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-pentyl-4-prop-2-enylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-3-5-6-8-14-11-9-13(7-4-2)10-12-14/h4,9-12H,2-3,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKGEUWMECDGBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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